molecular formula C3H4Cl4 B089638 1,1,1,3-Tetrachloropropane CAS No. 1070-78-6

1,1,1,3-Tetrachloropropane

Cat. No. B089638
M. Wt: 181.9 g/mol
InChI Key: UTACNSITJSJFHA-UHFFFAOYSA-N
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Patent
US08487146B2

Procedure details

Chlorine conversion was 99%; 1,1,1,3-tetrachloropropane conversion was 99%. The yields of 1,1,3-trichloropropene, 1,1,1,2,3-pentachloropropane, and 1,1,2,3-tetrachloropropene on 1,1,1,3-tetrachloropropane fed were 3.4, 82.9, and 8.1 percent, respectively. The yield of the same four undesired prominent high-boiling byproducts was 4.2 wt % in the reactor effluent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1]Cl.[Cl:3][C:4]([Cl:9])([Cl:8])[CH2:5][CH2:6][Cl:7]>>[Cl:3][C:4]([Cl:8])=[CH:5][CH2:6][Cl:7].[Cl:3][C:4]([Cl:9])([Cl:8])[CH:5]([Cl:1])[CH2:6][Cl:7].[Cl:9][C:4]([Cl:8])=[C:5]([Cl:1])[CH2:6][Cl:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CCCl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC(=CCCl)Cl
Name
Type
product
Smiles
ClC(C(CCl)Cl)(Cl)Cl
Name
Type
product
Smiles
ClC(=C(CCl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08487146B2

Procedure details

Chlorine conversion was 99%; 1,1,1,3-tetrachloropropane conversion was 99%. The yields of 1,1,3-trichloropropene, 1,1,1,2,3-pentachloropropane, and 1,1,2,3-tetrachloropropene on 1,1,1,3-tetrachloropropane fed were 3.4, 82.9, and 8.1 percent, respectively. The yield of the same four undesired prominent high-boiling byproducts was 4.2 wt % in the reactor effluent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1]Cl.[Cl:3][C:4]([Cl:9])([Cl:8])[CH2:5][CH2:6][Cl:7]>>[Cl:3][C:4]([Cl:8])=[CH:5][CH2:6][Cl:7].[Cl:3][C:4]([Cl:9])([Cl:8])[CH:5]([Cl:1])[CH2:6][Cl:7].[Cl:9][C:4]([Cl:8])=[C:5]([Cl:1])[CH2:6][Cl:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CCCl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC(=CCCl)Cl
Name
Type
product
Smiles
ClC(C(CCl)Cl)(Cl)Cl
Name
Type
product
Smiles
ClC(=C(CCl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08487146B2

Procedure details

Chlorine conversion was 99%; 1,1,1,3-tetrachloropropane conversion was 99%. The yields of 1,1,3-trichloropropene, 1,1,1,2,3-pentachloropropane, and 1,1,2,3-tetrachloropropene on 1,1,1,3-tetrachloropropane fed were 3.4, 82.9, and 8.1 percent, respectively. The yield of the same four undesired prominent high-boiling byproducts was 4.2 wt % in the reactor effluent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1]Cl.[Cl:3][C:4]([Cl:9])([Cl:8])[CH2:5][CH2:6][Cl:7]>>[Cl:3][C:4]([Cl:8])=[CH:5][CH2:6][Cl:7].[Cl:3][C:4]([Cl:9])([Cl:8])[CH:5]([Cl:1])[CH2:6][Cl:7].[Cl:9][C:4]([Cl:8])=[C:5]([Cl:1])[CH2:6][Cl:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CCCl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC(=CCCl)Cl
Name
Type
product
Smiles
ClC(C(CCl)Cl)(Cl)Cl
Name
Type
product
Smiles
ClC(=C(CCl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08487146B2

Procedure details

Chlorine conversion was 99%; 1,1,1,3-tetrachloropropane conversion was 99%. The yields of 1,1,3-trichloropropene, 1,1,1,2,3-pentachloropropane, and 1,1,2,3-tetrachloropropene on 1,1,1,3-tetrachloropropane fed were 3.4, 82.9, and 8.1 percent, respectively. The yield of the same four undesired prominent high-boiling byproducts was 4.2 wt % in the reactor effluent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1]Cl.[Cl:3][C:4]([Cl:9])([Cl:8])[CH2:5][CH2:6][Cl:7]>>[Cl:3][C:4]([Cl:8])=[CH:5][CH2:6][Cl:7].[Cl:3][C:4]([Cl:9])([Cl:8])[CH:5]([Cl:1])[CH2:6][Cl:7].[Cl:9][C:4]([Cl:8])=[C:5]([Cl:1])[CH2:6][Cl:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CCCl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC(=CCCl)Cl
Name
Type
product
Smiles
ClC(C(CCl)Cl)(Cl)Cl
Name
Type
product
Smiles
ClC(=C(CCl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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